N-(4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Beschreibung

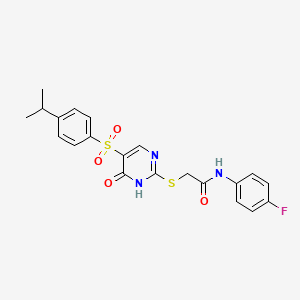

This compound is a pyrimidinone-based acetamide derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with a 4-isopropylphenylsulfonyl group at position 5 and a thioacetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-fluorophenyl group. Its structural uniqueness lies in the combination of electron-withdrawing (sulfonyl, fluorophenyl) and bulky (isopropylphenyl) substituents, which influence its physicochemical and pharmacological properties .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S2/c1-13(2)14-3-9-17(10-4-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-16-7-5-15(22)6-8-16/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTKCBZWXBUQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C21H22FN3O4S2

- Molecular Weight : 495.97 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from easily accessible precursors. The process includes the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonyl and acetamide functionalities.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | L1210 leukemia | 0.4 | Apoptosis induction |

| Compound B | MCF7 breast cancer | 0.5 | Cell cycle arrest |

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial activity. Similar compounds have been evaluated against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 µg/mL |

| Escherichia coli | 2 µg/mL |

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Research explored the effects of a related pyrimidine derivative on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, with mechanistic studies revealing activation of caspase pathways leading to apoptosis.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of sulfonamide derivatives against resistant bacterial strains, the compound exhibited promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values were significantly lower than those for conventional antibiotics, indicating its potential as a novel therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Fluorophenyl vs. phenoxy-phenyl (): Fluorine’s electronegativity enhances metabolic stability compared to the ether-linked phenoxy group .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogs:

- Antimicrobial Activity : Derivatives with sulfonyl groups (e.g., ) exhibit moderate activity against Gram-positive bacteria due to membrane disruption .

- Enzyme Inhibition: Pyrimidinone-thioacetamides with bulky substituents (e.g., isopropylphenyl) show promise as kinase inhibitors, leveraging steric hindrance for selective binding .

- Solubility Challenges : The target compound’s high molecular weight (due to sulfonyl and isopropyl groups) may limit aqueous solubility, a common issue in sulfonamide-containing drugs .

Physicochemical Properties

- Melting Point: Expected to exceed 224°C (based on analog data, ), reflecting high crystallinity due to hydrogen bonding from the pyrimidinone core .

- NMR Profile: Anticipated signals include δ 12.45 ppm (pyrimidinone NH), δ 7.75–7.55 ppm (fluorophenyl aromatic protons), and δ 2.21 ppm (isopropyl CH3) .

Research Tools and Structural Analysis

- SHELX Software : Used for crystallographic refinement to confirm the sulfonyl group’s spatial orientation .

- UCSF Chimera: Employed for molecular docking studies to compare steric effects of isopropylphenyl vs. ethyl/cyano substituents .

- LC/MS Profiling: Critical for identifying minor metabolites, as demonstrated in marine actinomycete studies (), suggesting utility in metabolic stability assays .

Q & A

Q. What are the key synthetic challenges in preparing N-(4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including sulfonylation, thioether formation, and acetamide coupling. Critical challenges include controlling regioselectivity during sulfonyl group attachment and minimizing side reactions during thiol substitution. Methodological solutions:

- Use low-temperature conditions (0–5°C) during sulfonylation to prevent over-reaction .

- Employ anhydrous DMF as a solvent for thiol substitution to enhance nucleophilicity while maintaining pH stability (6.5–7.5) .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound with >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorophenyl singlet at δ 7.25–7.35 ppm) and sulfonyl group integration .

- X-ray crystallography : Resolve bond lengths and angles (e.g., S–C bond at ~1.78 Å in the thioether moiety) to verify spatial arrangement .

- HRMS : Match experimental molecular weight (489.62 g/mol) to theoretical values (C₂₂H₂₃N₃O₄S₃) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) and cell viability studies :

- Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination in triplicate .

- Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, comparing results to structurally similar pyrimidinone derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

- Systematic substituent variation : Replace the 4-isopropylphenyl sulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding .

- Bioisosteric replacement : Substitute the thioether linkage with selenoether or amine groups to evaluate stability and potency .

- Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., dihydrofolate reductase) and prioritize derivatives with improved binding scores .

Q. What experimental approaches resolve contradictions in reported biological activity data across analogs?

Discrepancies (e.g., varying IC₅₀ values in kinase inhibition) may arise from assay conditions or impurity levels. Mitigation strategies:

- Standardize assay protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and control for ATP concentration .

- Re-evaluate compound purity : Apply HPLC-UV (C18 column, 254 nm) to confirm >98% purity before retesting .

- Cross-validate results : Compare data across orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can the metabolic stability of this compound be assessed preclinically?

Use in vitro microsomal assays :

- Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH regeneration system.

- Monitor degradation via LC-MS/MS over 60 minutes; calculate half-life (t₁/₂) using non-compartmental analysis .

- Compare to reference compounds (e.g., chlorophenyl analogs) to identify metabolically labile sites (e.g., sulfonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.